4-Hydroxy hexenal-d3

Description

Propriétés

IUPAC Name |

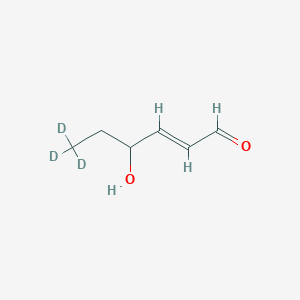

(E)-6,6,6-trideuterio-4-hydroxyhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUBIHWMKQZRB-VGIDZVCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxyhexenal-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexenal-d3 (4-HHE-d3) is the deuterated form of 4-hydroxy-2-hexenal (4-HHE), a reactive α,β-unsaturated aldehyde. 4-HHE is a significant biomarker of oxidative stress, formed during the peroxidation of n-3 polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA).[1] Due to its high reactivity, 4-HHE readily forms adducts with macromolecules such as proteins and DNA, leading to cellular dysfunction and contributing to the pathology of various diseases.[2] The deuterated analog, 4-HHE-d3, serves as an essential internal standard for the accurate quantification of endogenous 4-HHE in biological samples using mass spectrometry-based techniques.[3] This guide provides a comprehensive overview of 4-HHE-d3, including its chemical properties, a plausible synthesis route, detailed experimental protocols for its use, and its relevance in studying cellular signaling pathways.

Chemical and Physical Properties

4-Hydroxyhexenal-d3 is a stable, isotopically labeled compound used for precise quantification. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₇D₃O₂ | [4] |

| Molecular Weight | 117.161 g/mol | [4] |

| CAS Number | 148706-05-2 | [4] |

| Appearance | Typically supplied as a solution in an organic solvent (e.g., methyl acetate) | [3][4] |

| Boiling Point | 233.5 ± 23.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 94.9 ± 15.2 °C | |

| Purity | ≥99% deuterated forms (d₁-d₃) | [3][4] |

Synthesis of 4-Hydroxyhexenal-d3

A likely precursor would be a deuterated bromoethane (B45996) (e.g., 1-bromoethane-d3). This would be used to form a Grignard reagent, which is then reacted with a suitable protected aldehyde, such as fumaraldehyde (B1234199) monoacetal. Subsequent deprotection and purification steps would yield the final product.

Biological Significance and Signaling Pathways

4-HHE, the non-deuterated analog of 4-HHE-d3, is a biologically active molecule that can modulate cellular signaling pathways, primarily through its electrophilic nature. It readily reacts with nucleophilic residues on proteins, such as cysteine and histidine, forming covalent adducts. This adduction can alter protein function and trigger cellular stress responses.

One of the key signaling pathways activated by 4-HHE is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophiles like 4-HHE can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.

Experimental Protocols

4-HHE-d3 is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of 4-HHE in biological matrices such as plasma, tissues, and cell lysates. The general workflow involves sample preparation, derivatization (optional but often recommended for aldehydes), and analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Tissue Samples: Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Plasma/Serum: Can be used directly after thawing.

-

Internal Standard Spiking: Add a known amount of 4-HHE-d3 solution to the homogenate or plasma sample at the earliest stage to account for analyte loss during sample processing.

-

Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) or a solid-phase extraction (SPE) to isolate the lipids and aldehydes from the aqueous matrix.

Derivatization for GC-MS Analysis

For GC-MS, derivatization is often necessary to improve the volatility and thermal stability of the aldehyde. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

-

The extracted sample is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a solution of PFBHA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

The reaction is allowed to proceed at room temperature for a specified time (e.g., 30-60 minutes).

-

The resulting oxime derivatives are then extracted into an organic solvent (e.g., hexane) for GC-MS analysis.

GC-MS Parameters (Illustrative)

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 250 °C |

| Oven Program | Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Ionization Mode | Negative Chemical Ionization (NCI) |

| Monitored Ions (m/z) | Specific fragment ions for the PFB-oxime derivatives of 4-HHE and 4-HHE-d3 |

Derivatization for LC-MS/MS Analysis

For LC-MS/MS, derivatization can enhance ionization efficiency and chromatographic separation. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes.

-

The extracted sample is evaporated and reconstituted in a solution of DNPH in an acidic medium (e.g., acetonitrile/acetic acid).

-

The reaction is incubated to form the hydrazone derivatives.

-

The reaction mixture is then neutralized and can be directly injected or further purified by SPE before LC-MS/MS analysis.

LC-MS/MS Parameters (Illustrative)

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from low to high organic phase over several minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode depending on the derivative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions are specific for the precursor and product ions of the analyte and its internal standard. These need to be optimized for the specific instrument and derivative used. Below are hypothetical but plausible transitions for the DNPH derivatives.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-HHE-DNPH | [M+H]⁺ or [M-H]⁻ | Specific fragment ion 1 |

| Specific fragment ion 2 | ||

| 4-HHE-d3-DNPH | [M+H]⁺ or [M-H]⁻ | Corresponding fragment ion 1 |

| Corresponding fragment ion 2 |

Data Presentation

The use of 4-HHE-d3 as an internal standard allows for the creation of a calibration curve by plotting the ratio of the peak area of the 4-HHE derivative to the peak area of the 4-HHE-d3 derivative against the concentration of 4-HHE. This enables the accurate determination of 4-HHE concentrations in unknown samples.

| Sample Type | Reported 4-HHE Concentration Range (nmol/g or nmol/mL) | Reference |

| Rat Plasma (basal) | 0.1 - 0.5 | |

| Human Plasma (healthy) | 0.05 - 0.2 | |

| Oxidized LDL | 5 - 50 | |

| Various Mouse Tissues | 0.2 - 2.0 |

Note: The concentration ranges are illustrative and can vary significantly depending on the biological state and the analytical method used.

Conclusion

4-Hydroxyhexenal-d3 is an indispensable tool for researchers in the fields of oxidative stress, lipidomics, and drug development. Its use as an internal standard in mass spectrometry-based methods ensures the accurate and precise quantification of 4-HHE, a key biomarker of n-3 PUFA peroxidation. Understanding its properties, synthesis, and application in robust analytical protocols is crucial for advancing our knowledge of the roles of lipid-derived aldehydes in health and disease. The ability to reliably measure 4-HHE allows for the investigation of its impact on cellular signaling pathways, such as the Keap1-Nrf2 system, and for the evaluation of therapeutic interventions aimed at mitigating oxidative damage.

References

- 1. 4-Hydroxyhexenal: a lipid peroxidation product derived from oxidized docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Results for "Multiple Reaction Monitoring (MRM)" | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxy hexenal-d3: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 4-Hydroxy hexenal-d3. It is intended to serve as a core resource for researchers utilizing this deuterated aldehyde as an internal standard in mass spectrometry-based quantification of its non-deuterated analogue, 4-hydroxy hexenal (B1195481) (4-HHE), a key biomarker of lipid peroxidation. This document also delves into the biological role of 4-HHE, particularly its function in activating the Nrf2 signaling pathway, and provides detailed experimental protocols for its quantification.

Core Chemical and Physical Properties

This compound is the deuterated form of 4-hydroxy hexenal, a reactive aldehyde produced during the peroxidation of omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA).[1] Its primary application in a research setting is as an internal standard for the accurate quantification of endogenous 4-HHE in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium (B1214612) labeling provides a distinct mass difference, allowing for precise differentiation from the naturally occurring analyte.

| Property | Value | Reference |

| CAS Number | 148706-05-2 | [1][3] |

| Molecular Formula | C₆H₇D₃O₂ | [1][3] |

| Molecular Weight | 117.161 g/mol | [3] |

| Formal Name | (±)-4-hydroxy-2E-hexenal-6,6,6-d₃ | [1] |

| Synonyms | 4-HHE-d3, FAL 6:2;O-d3 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Formulation | A solution in methyl acetate (B1210297) | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Boiling Point | 233.5 ± 23.0 °C at 760 mmHg | [3] |

| Flash Point | 94.9 ± 15.2 °C | [3] |

Synthesis of this compound

A general and adaptable synthesis for deuterated 4-hydroxyalkenals, including this compound, has been developed. This method allows for the introduction of the deuterium label late in the synthetic sequence, which is advantageous for isotope labeling. The synthesis commences with the carbon alkylation of propargyl alcohol using triethylorthoformate to yield 1,1-diethoxy-2-butyn-4-ol. This step introduces a protected aldehyde group. The alkyne is then stereospecifically reduced to a trans-alkene using lithium aluminum hydride. The resulting alcohol is oxidized to the key intermediate, trans-4,4-diethylacetal-2-butenal. This intermediate can then be reacted with a deuterated Grignard reagent, such as one prepared from 2,2,2-trideuteroethyl iodide, to introduce the deuterated ethyl group. The final step involves the hydrolysis of the acetal (B89532) to yield the desired this compound.

Caption: General synthetic scheme for this compound.

Biological Significance of 4-Hydroxy hexenal: The Nrf2 Signaling Pathway

While this compound serves as an analytical tool, its non-deuterated counterpart, 4-HHE, is a biologically active molecule that plays a significant role in cellular signaling, particularly in the response to oxidative stress. 4-HHE is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] This pathway is a critical cellular defense mechanism against oxidative and electrophilic insults.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, such as 4-HHE, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. This binding initiates the transcription of these genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.

Caption: 4-HHE activates the Nrf2 pathway.

Experimental Protocol: Quantification of 4-Hydroxy hexenal in Plasma

This section provides a detailed protocol for the quantification of 4-HHE in human plasma using this compound as an internal standard, followed by GC-MS analysis. This protocol is a composite of established methodologies.

1. Materials and Reagents

-

4-Hydroxy hexenal (4-HHE) standard

-

This compound (internal standard)

-

Pentafluorobenzyl hydroxylamine (B1172632) hydrochloride (PFBHA)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Human plasma (EDTA)

-

Ultrapure water

2. Sample Preparation

-

Thawing and Spiking: Thaw frozen plasma samples on ice. To 1 mL of plasma, add a known amount of this compound internal standard (e.g., 10 ng). For the calibration curve, spike blank plasma with known amounts of 4-HHE standard.

-

Derivatization (Oximation): Add 100 µL of 10 mg/mL PFBHA in water to each plasma sample. Vortex and incubate at room temperature for 1 hour to form the PFB-oxime derivative.

-

Extraction: Perform a liquid-liquid extraction by adding 2 mL of hexane:ethyl acetate (1:1, v/v). Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes at 4°C.

-

Isolation: Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction process on the aqueous layer and combine the organic extracts.

-

Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Derivatization (Silylation): To the dried residue, add 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.

-

Reconstitution: After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

4-HHE derivative: Monitor characteristic ions.

-

4-HHE-d3 derivative: Monitor the corresponding mass-shifted ions.

-

4. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the 4-HHE derivative to the peak area of the this compound derivative against the concentration of the 4-HHE standards.

-

Determine the concentration of 4-HHE in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Experimental workflow for 4-HHE quantification.

This guide provides essential information for researchers working with this compound. The provided data and protocols are intended to facilitate its effective use as an internal standard and to offer a deeper understanding of the biological context of its non-deuterated counterpart.

References

- 1. 4-Hydroxy Hexenal Derived from Docosahexaenoic Acid Protects Endothelial Cells via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Low concentration of 4-hydroxy hexenal increases heme oxygenase-1 expression through activation of Nrf2 and antioxidative activity in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

4-HHE-d3: A Technical Guide for Researchers

An in-depth guide to the structure, properties, and application of 4-hydroxy-2-hexenal-d3 (4-HHE-d3) as an internal standard in quantitative analysis.

This technical guide provides a comprehensive overview of 4-hydroxy-2-hexenal-d3 (4-HHE-d3), a deuterated analog of the lipid peroxidation product 4-hydroxy-2-hexenal (4-HHE). Designed for researchers, scientists, and drug development professionals, this document details the chemical and physical properties of 4-HHE-d3, its critical role as an internal standard in mass spectrometry-based quantification, and provides detailed experimental protocols for its use. Furthermore, it explores the biological context of 4-HHE, the non-deuterated analyte, and its impact on cellular signaling pathways.

Core Properties of 4-HHE-d3

4-HHE-d3 is a stable isotope-labeled version of 4-HHE, where three hydrogen atoms on the terminal methyl group are replaced with deuterium. This mass shift allows for its differentiation from the endogenous analyte in mass spectrometry, making it an ideal internal standard for accurate quantification.

Chemical Structure and Formula

The chemical structure and key identifiers for 4-HHE-d3 are presented below.

Chemical Structure:

A simplified representation of the chemical structure of (±)-4-hydroxy-2E-hexenal-6,6,6-d3.

Table 1: Chemical Identifiers for 4-HHE-d3

| Identifier | Value |

| Formal Name | (±)-4-hydroxy-2E-hexenal-6,6,6-d3 |

| Molecular Formula | C₆H₇D₃O₂ |

| SMILES | O=C/C=C/C(O)CC([2H])([2H])[2H] |

| InChI | InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/i1D3 |

| InChIKey | JYTUBIHWMKQZRB-VGIDZVCYSA-N |

| CAS Number | 148706-05-2 |

Physicochemical Properties

The physical and chemical properties of 4-HHE-d3 are crucial for its application in analytical methods.

Table 2: Physicochemical Data for 4-HHE-d3

| Property | Value |

| Formula Weight | 117.2 |

| Purity | ≥99% deuterated forms (d₁-d₃) |

| Formulation | A solution in methyl acetate (B1210297) |

| λmax | 221 nm |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.1 mg/ml |

Application in Quantitative Analysis

4-HHE-d3 is primarily utilized as an internal standard for the precise quantification of 4-HHE in biological samples using isotope dilution mass spectrometry, most commonly with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The co-elution of the deuterated standard with the native analyte allows for correction of variability during sample preparation and analysis, leading to highly accurate and precise results.[1]

General Experimental Workflow

The use of a deuterated internal standard follows a well-defined workflow to ensure accurate quantification.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocol: Quantification of 4-HHE in Plasma by GC-MS

This protocol is adapted from methodologies for the quantitative measurement of 4-hydroxyalkenals in biological samples.[2]

1. Materials and Reagents:

-

4-HHE-d3 internal standard solution (in methyl acetate)

-

Pentafluorobenzyl (PFB) bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Hexane (B92381), Ethyl Acetate (HPLC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Human plasma samples

-

Nitrogen gas for evaporation

2. Sample Preparation:

-

To 100 µL of plasma in a glass tube, add a known amount of 4-HHE-d3 internal standard.

-

Perform a liquid-liquid extraction by adding 1 mL of a hexane:ethyl acetate (1:1, v/v) mixture. Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a clean tube. Repeat the extraction process on the aqueous layer and combine the organic extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization:

-

To the dried residue, add 50 µL of PFB bromide solution (1% in acetonitrile) and 50 µL of DIPEA solution (1% in acetonitrile).

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Evaporate the derivatization reagents to dryness under nitrogen.

-

Reconstitute the sample in 50 µL of hexane for GC-MS analysis.

4. GC-MS Instrumental Parameters:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode, 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Impact (EI), 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 4-HHE derivative: To be determined empirically based on the PFB derivative.

-

MRM Transition for 4-HHE-d3 derivative: To be determined empirically based on the PFB derivative, expecting a +3 Da shift from the 4-HHE transition.

-

5. Data Analysis:

-

Integrate the chromatographic peaks corresponding to the MRM transitions for both the 4-HHE and 4-HHE-d3 derivatives.

-

Calculate the peak area ratio of 4-HHE to 4-HHE-d3.

-

Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of 4-HHE in the plasma samples by interpolating their peak area ratios from the calibration curve.

Biological Significance of 4-HHE

4-HHE is a reactive aldehyde produced from the peroxidation of n-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA).[3] As a marker of oxidative stress, elevated levels of 4-HHE have been observed in various pathological conditions.[3] Understanding the biological effects of 4-HHE provides context for its quantification in research.

Impact on Lipogenic Pathways

Recent studies have shown that 4-HHE can influence lipid metabolism. In human placental tissue, exposure to 4-HHE has been demonstrated to decrease the gene expression associated with lipogenesis and lipid uptake.[4][5] This includes the downregulation of key genes such as SREBP1, SREBP2, LDLR, and SCD1.[5][6]

Caption: Impact of 4-HHE on key genes in lipogenic pathways.[6]

Conclusion

4-HHE-d3 is an indispensable tool for researchers studying oxidative stress and lipid peroxidation. Its use as an internal standard in mass spectrometry-based methods provides the accuracy and precision necessary for the reliable quantification of 4-HHE in complex biological matrices. A thorough understanding of its properties and the implementation of validated experimental protocols, such as the one detailed in this guide, are crucial for obtaining high-quality data in studies investigating the role of 4-HHE in various physiological and pathological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative measurement of 4-hydroxyalkenals in oxidized low-density lipoprotein by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways in Human Placenta [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

A Technical Guide to 4-Hydroxy-2E-hexenal-d3 (CAS 148706-05-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-hydroxy-2E-hexenal-d3 (4-HHE-d3), a deuterated derivative of the lipid peroxidation product 4-hydroxy-2E-hexenal (4-HHE). 4-HHE is a significant biomarker of oxidative stress resulting from the peroxidation of n-3 polyunsaturated fatty acids (PUFAs) such as docosahexaenoic acid (DHA).[1][2] This document details the chemical properties, synthesis, and analytical quantification of 4-HHE-d3, primarily utilized as an internal standard for the accurate measurement of endogenous 4-HHE.[1] Furthermore, this guide explores the biological significance of 4-HHE, focusing on its role in cellular signaling pathways, particularly the activation of the Nrf2 antioxidant response. Detailed experimental protocols for the quantification of 4-HHE and the assessment of its biological activity are provided, along with visual representations of key pathways and workflows to support researchers in their study of oxidative stress and lipidomics.

Introduction

4-hydroxy-2E-hexenal (4-HHE) is an α,β-unsaturated aldehyde formed during the oxidative degradation of n-3 polyunsaturated fatty acids (PUFAs).[3] As a reactive aldehyde, 4-HHE can form adducts with macromolecules, including proteins and DNA, and is implicated in the pathophysiology of various diseases associated with oxidative stress.[3] The accurate quantification of 4-HHE in biological matrices is therefore crucial for understanding its role in health and disease. 4-Hydroxy-2E-hexenal-d3 (4-HHE-d3) is a stable isotope-labeled internal standard designed for mass spectrometry-based quantification of 4-HHE, offering improved accuracy and precision in analytical measurements.[1] This guide serves as a comprehensive resource for the use of 4-HHE-d3 in research, providing detailed technical information and experimental methodologies.

Chemical and Physical Properties

The key chemical and physical properties of 4-Hydroxy-2E-hexenal-d3 are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 148706-05-2 | [1] |

| Formal Name | (±)-4-hydroxy-2E-hexenal-6,6,6-d3 | [1] |

| Synonyms | 4-HHE-d3, FAL 6:2;O-d3 | [1] |

| Molecular Formula | C₆H₇D₃O₂ | [1] |

| Molecular Weight | 117.2 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Formulation | A solution in methyl acetate (B1210297) | [1] |

| λmax | 221 nm | [1] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.1 mg/ml | [1] |

| Storage | -80°C |

Synthesis

The synthesis of 4-hydroxy-2E-enals can be achieved via a cross-metathesis reaction. A plausible synthetic route for 4-HHE-d3 is adapted from the synthesis of related compounds and involves the reaction of a deuterated alcohol with acrolein in the presence of a Grubbs catalyst.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Hydroxy-2E-hexenal-d3.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 1,1,1-d3-butan-2-ol (1 equivalent) and acrolein (1.5 equivalents) in dry dichloromethane (B109758) (DCM), add Grubbs catalyst (2nd generation, 2 mol%).

-

Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with ethyl vinyl ether. Concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to yield 4-Hydroxy-2E-hexenal-d3.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Methods for Quantification

4-HHE-d3 is primarily used as an internal standard for the quantification of 4-HHE in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Derivatization Workflow

Caption: General workflow for sample preparation.

GC-MS Quantification Protocol

This protocol is adapted from methods used for the analysis of 4-hydroxynonenal (B163490) and related aldehydes.[4]

-

Sample Preparation: To 100 µL of plasma, add 10 µL of 4-HHE-d3 internal standard solution.

-

Derivatization:

-

Add pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA) to form the oxime derivative.

-

Extract the derivative with hexane.

-

Evaporate the solvent and further derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a silylating agent (e.g., BSTFA).

-

-

GC-MS Parameters:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250°C |

| Oven Program | 60°C (1 min), then ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium, 1 mL/min |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

LC-MS/MS Quantification Protocol

This protocol is based on methods for analyzing aldehydes in biological matrices.

-

Sample Preparation: To 500 µL of sample, add 20 µL of BHT solution (1 mg/mL) and 40 µL of EDTA (0.02 M). Add 10 µL of 4-HHE-d3 internal standard.

-

Derivatization:

-

Add 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution to form the hydrazone derivative.

-

Incubate at room temperature.

-

-

Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction to purify the derivative.

-

LC-MS/MS Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of the 4-HHE-DNPH derivative |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Biological Significance of 4-HHE and the Nrf2 Signaling Pathway

The non-deuterated form, 4-HHE, is a bioactive molecule that can modulate cellular signaling pathways. One of the key pathways affected by 4-HHE is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Nrf2 Activation Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophiles like 4-HHE can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Caption: 4-HHE-induced Nrf2 activation pathway.

Experimental Protocols for Biological Activity

Cell Culture and Treatment

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) are a suitable model system.

-

Culture Conditions: Culture cells in appropriate medium supplemented with fetal bovine serum and growth factors at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Treat cells with varying concentrations of 4-HHE (e.g., 1-10 µM) for specified time periods (e.g., 4-24 hours) to assess dose- and time-dependent effects.

Western Blot for Nrf2 and HO-1

-

Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 translocation, prepare nuclear and cytoplasmic fractions using a nuclear extraction kit.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against Nrf2 (1:1000) and HO-1 (1:1000) overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

-

Wash and incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Activation Assay (ELISA-based)

-

Nuclear Extract Preparation: Prepare nuclear extracts from treated and control cells as per the manufacturer's protocol of a commercial Nrf2 transcription factor assay kit.

-

Assay Procedure:

-

Add equal amounts of nuclear extract to a 96-well plate pre-coated with an oligonucleotide containing the ARE consensus sequence.

-

Incubate to allow active Nrf2 to bind to the ARE.

-

Wash away unbound proteins.

-

Add a primary antibody specific to Nrf2.

-

Add an HRP-conjugated secondary antibody.

-

Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Quantify the amount of active Nrf2 by comparing the absorbance of treated samples to that of controls.

Conclusion

4-Hydroxy-2E-hexenal-d3 is an indispensable tool for researchers investigating the role of lipid peroxidation and oxidative stress in biological systems. Its use as an internal standard ensures the accurate and reliable quantification of 4-HHE, a key biomarker derived from n-3 PUFAs. Understanding the analytical methods for its detection and the biological pathways influenced by its non-deuterated counterpart, such as the Nrf2-mediated antioxidant response, is crucial for advancing our knowledge in fields ranging from cell biology to drug development. This guide provides the foundational technical information and detailed protocols to facilitate such research endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 4-Hydroxyhexenal: a lipid peroxidation product derived from oxidized docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

The Role of 4-Hydroxy-2-Hexenal (4-HHE) in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-2-hexenal (4-HHE) is a reactive α,β-unsaturated aldehyde generated during the peroxidation of n-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA). As a significant biomarker and effector of oxidative stress, 4-HHE plays a crucial role in a multitude of physiological and pathological processes. Its high reactivity allows it to form covalent adducts with cellular macromolecules, including proteins and DNA, thereby modulating signaling pathways, impairing cellular function, and contributing to the pathogenesis of various diseases. This technical guide provides an in-depth overview of the formation, biological activities, and analytical quantification of 4-HHE, with a focus on its impact on cellular signaling and its detoxification pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting 4-HHE-mediated processes.

Introduction: The Chemistry and Formation of 4-HHE

Lipid peroxidation, a chain reaction of oxidative degradation of lipids, is a fundamental process in cellular biology. It is initiated by reactive oxygen species (ROS) and results in the formation of a complex mixture of reactive aldehydes. Among these, 4-hydroxyalkenals are particularly important due to their relatively long half-life and high reactivity.

4-HHE is a six-carbon α,β-unsaturated hydroxyalkenal derived from the peroxidation of n-3 PUFAs, which are abundant in cell membranes, particularly in the brain and retina.[1][2] The formation of 4-HHE is a multi-step process initiated by the abstraction of a hydrogen atom from a PUFA, leading to the formation of a lipid hydroperoxide. This unstable intermediate then undergoes cyclization and cleavage to yield 4-HHE.

Key Precursors:

-

Docosahexaenoic Acid (DHA; 22:6, n-3)

-

Eicosapentaenoic Acid (EPA; 20:5, n-3)

Biological Activities and Pathophysiological Roles of 4-HHE

The biological effects of 4-HHE are concentration-dependent. At low concentrations, it can act as a signaling molecule, activating adaptive responses to oxidative stress. However, at higher concentrations, it becomes cytotoxic, contributing to cellular dysfunction and disease progression.[3]

Protein Adduction and Enzyme Inhibition

The primary mechanism of 4-HHE's biological activity is its ability to form covalent adducts with nucleophilic amino acid residues in proteins, primarily cysteine, histidine, and lysine.[4] This adduction can lead to:

-

Alteration of Protein Structure and Function: Covalent modification can disrupt the tertiary structure of proteins, leading to loss of function.

-

Enzyme Inactivation: 4-HHE has been shown to inhibit the activity of several key enzymes, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in glycolysis.[5]

Modulation of Signaling Pathways

4-HHE is a potent modulator of intracellular signaling pathways, primarily those involved in oxidative stress response and inflammation.

-

Nrf2 Signaling Pathway: 4-HHE can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1][6] This activation leads to the transcription of a battery of cytoprotective genes.

-

NF-κB Signaling Pathway: 4-HHE can also activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This activation can occur through the IKK/NIK and p38 MAPK pathways, leading to the expression of pro-inflammatory cytokines.[7][8][9]

Role in Disease

Elevated levels of 4-HHE and its protein adducts have been implicated in a range of human diseases:

-

Neurodegenerative Diseases: Increased levels of 4-HHE have been observed in the brains of patients with Alzheimer's disease.[7]

-

Chronic Kidney Disease: Patients with chronic kidney disease exhibit elevated plasma concentrations of 4-HHE and increased levels of 4-HHE protein adducts.[10]

-

Cancer: The role of 4-HHE in cancer is complex, with evidence suggesting both pro- and anti-tumorigenic effects depending on the context and concentration.[11]

Quantitative Data on 4-HHE

The following tables summarize key quantitative data related to the biological effects of 4-HHE.

Table 1: Cytotoxicity of 4-HHE in Different Cell Lines

| Cell Line | Assay | Endpoint | IC50 / LC50 | Exposure Time | Reference |

| SH-SY5Y (Human Neuroblastoma) | MTT Assay | Cell Viability | ~75 µM (for a related mycotoxin, Citrinin) | 24 h | [12] |

| SH-SY5Y (Human Neuroblastoma) | ATP Assay | Cell Viability | 17.52 µg/mL (for a plant extract) | Not Specified | [13] |

| Primary Cortical Neurons | Cell Count | Cell Survival | LD50 of 23 µM | Not Specified | [14] |

Note: Direct IC50 values for 4-HHE on SH-SY5Y cells were not found in the provided search results. The table includes related data for context.

Table 2: 4-HHE Levels in Disease

| Disease | Tissue/Fluid | Parameter | Concentration / Level | Fold Change vs. Control | Reference |

| Alzheimer's Disease (Late Stage) | Hippocampus/Parahippocampal Gyrus | Extractable HHE | Significantly Elevated | - | [7] |

| Alzheimer's Disease (MCI, PCAD, LAD) | Hippocampus/Parahippocampal Gyrus | Protein-Bound HHE | Significantly Higher | - | [7] |

| Chronic Kidney Disease (Stage IV-V) | Plasma | Free 4-HHE | 174.6 nmol/L (median) | 4.5-fold | [10] |

| Chronic Kidney Disease | Plasma | 4-HHE Protein Adducts | 1093 AU (median) | 9.5-fold | [10] |

Experimental Protocols

Quantification of 4-HHE in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of 4-HHE in plasma or tissue homogenates.

1. Sample Preparation and Solid-Phase Extraction (SPE):

-

Objective: To extract 4-HHE from the biological matrix and remove interfering substances.[10][15][16]

-

Procedure:

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated 4-HHE).

-

Precipitate proteins by adding 900 µL of acetonitrile (B52724) containing 1% methanol.

-

Vortex and centrifuge to pellet the proteins.

-

Load the supernatant onto a pre-conditioned SPE cartridge (e.g., C18).

-

Wash the cartridge with a solution of water/acetonitrile (e.g., 9:1 v/v) to remove polar impurities.

-

Elute 4-HHE with a non-polar solvent (e.g., chloroform/methanol 1:1 v/v).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., butanol/methanol 1:1 v/v).

-

2. LC-MS/MS Analysis:

-

Objective: To separate and quantify 4-HHE using liquid chromatography coupled with tandem mass spectrometry.[17][18]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Appropriate for the column dimensions.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the precursor-to-product ion transitions for both 4-HHE and the internal standard.

-

3. Data Analysis:

-

Generate a standard curve using known concentrations of 4-HHE.

-

Calculate the concentration of 4-HHE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Detection of 4-HHE Protein Adducts by Western Blot

This protocol describes the detection of proteins modified by 4-HHE using Western blotting.

1. Sample Preparation:

-

Extract proteins from cells or tissues using a suitable lysis buffer.[19][20]

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Electrotransfer:

-

Separate the protein samples (20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11][21]

-

Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 4-HHE-protein adducts overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

5. Dot Blot (Alternative Method):

-

For a semi-quantitative analysis, a dot blot can be performed by directly spotting the protein samples onto a nitrocellulose membrane, followed by the immunoblotting procedure described above.[4]

Enzyme Activity Assay: Inhibition of GAPDH by 4-HHE

This protocol outlines a method to assess the inhibitory effect of 4-HHE on the enzymatic activity of GAPDH.[22][23]

1. Reagents and Materials:

-

Purified GAPDH enzyme

-

GAPDH substrate: Glyceraldehyde-3-phosphate (G3P)

-

Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Assay buffer (e.g., triethanolamine (B1662121) buffer)

-

4-HHE stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

2. Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD+, and G3P in a 96-well plate.

-

Add varying concentrations of 4-HHE to the wells. Include a control well with no 4-HHE.

-

Pre-incubate the mixture for a defined period to allow for the interaction between GAPDH and 4-HHE.

-

Initiate the enzymatic reaction by adding the GAPDH enzyme to all wells.

-

Immediately measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

3. Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each 4-HHE concentration from the linear portion of the absorbance versus time plot.

-

Plot the percentage of GAPDH activity (relative to the control) against the concentration of 4-HHE to determine the IC50 value.

-

To determine the kinetic parameters of inhibition (e.g., Ki, Vmax, Km), perform the assay with varying concentrations of both the substrate (G3P) and the inhibitor (4-HHE) and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Signaling Pathways and Detoxification

Signaling Pathways Modulated by 4-HHE

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by 4-HHE.

Figure 1: 4-HHE-mediated activation of the Nrf2 signaling pathway. 4-HHE forms adducts with Keap1, leading to the dissociation and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes.

Figure 2: 4-HHE-induced activation of the NF-κB signaling pathway. 4-HHE activates upstream kinases (p38 MAPK, ERK, NIK) leading to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Detoxification of 4-HHE

Cells possess enzymatic defense mechanisms to detoxify 4-HHE and mitigate its harmful effects. The primary route of detoxification is through conjugation with glutathione (B108866) (GSH).

Figure 3: Detoxification of 4-HHE via glutathione conjugation. 4-HHE is conjugated with glutathione, a reaction catalyzed by glutathione S-transferases, to form a more water-soluble and less reactive compound that can be further metabolized and excreted.

Conclusion

4-HHE is a critical mediator of lipid peroxidation-induced cellular damage and signaling. Its ability to modify proteins and modulate key signaling pathways underscores its importance in the pathogenesis of a wide range of diseases. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to understand and target the multifaceted roles of 4-HHE in health and disease. Further investigation into the specific protein targets of 4-HHE and the development of targeted therapeutic interventions to mitigate its detrimental effects are promising avenues for future research.

References

- 1. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sfrbm.org [sfrbm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxy Hexenal Derived from Docosahexaenoic Acid Protects Endothelial Cells via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. Neuroblastoma SH-SY5Y cytotoxicity, anti-amyloidogenic activity and cyclooxygenase inhibition of Lasianthus trichophlebus (Rubiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LC-ESI-MS/MS determination of 4-hydroxy-trans-2-nonenal Michael adducts with cysteine and histidine-containing peptides as early markers of oxidative stress in excitable tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LC/MS/MS method for the quantitation of trans-2-hexenal-derived exocyclic 1,N(2)-propanodeoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Western blot analysis for 4-hydroxy-2-nonenal (HNE)-modified proteins in paraquat-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Protein-Protein Interaction Inhibitor Reveals a Non-catalytic Role for GAPDH Oligomerization in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ualberta.scholaris.ca [ualberta.scholaris.ca]

4-Hydroxy-2-Hexenal (4-HHE) as a Biomarker of Omega-3 Fatty Acid Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxidation of omega-3 polyunsaturated fatty acids (n-3 PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is a critical area of investigation in biomedical research and drug development. This process generates a variety of bioactive molecules, among which 4-hydroxy-2-hexenal (4-HHE) has emerged as a specific and sensitive biomarker. This technical guide provides a comprehensive overview of 4-HHE, including its formation, analytical detection methodologies, and its role in cellular signaling pathways. The guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize 4-HHE as a biomarker in their studies.

Introduction

Omega-3 fatty acids are integral components of cellular membranes and precursors to signaling molecules. Their high degree of unsaturation, however, makes them susceptible to lipid peroxidation, a process implicated in the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][2][3][4] Unlike the well-studied 4-hydroxynonenal (B163490) (4-HNE) derived from omega-6 fatty acids, 4-HHE is a specific product of n-3 PUFA peroxidation.[1][5] This specificity makes 4-HHE an invaluable tool for assessing the oxidative status of n-3 PUFAs and for monitoring the efficacy of omega-3 supplementation and related therapeutic interventions.

Formation of 4-HHE

4-HHE is an α,β-unsaturated aldehyde formed from the peroxidation of n-3 PUFAs, primarily DHA and EPA.[1][6] The process is initiated by the attack of reactive oxygen species (ROS) on the PUFA backbone, leading to the formation of unstable lipid hydroperoxides. These hydroperoxides then undergo decomposition to form a variety of secondary products, including 4-HHE.

Data Presentation: Quantitative Levels of 4-HHE

The concentration of 4-HHE in biological matrices is a key indicator of omega-3 fatty acid oxidation. Below are tables summarizing quantitative data from various studies.

Table 1: Plasma 4-HHE Concentrations in Human Health and Disease

| Condition | Matrix | 4-HHE Concentration (nmol/L) | Reference |

| Healthy (Non-CKD) | Plasma | 37 (IQR: 17–63) | [7] |

| Chronic Kidney Disease (CKD) | Plasma | 145 (IQR: 40–284) | [7] |

| Type 2 Diabetes | Plasma | Significantly higher than healthy controls | [8] |

IQR: Interquartile Range

Table 2: 4-HHE Protein Adduct Levels in Human Plasma

| Condition | Matrix | 4-HHE Adduct Level (Arbitrary Units) | Reference |

| Healthy (Non-CKD) | Plasma Proteins | 115 (IQR: 92–147) | [7] |

| Chronic Kidney Disease (CKD) | Plasma Proteins | 1093 (IQR: 587–3984) | [7] |

IQR: Interquartile Range

Table 3: 4-HHE Concentrations in Animal Models with Omega-3 Supplementation

| Animal Model | Tissue | Condition | 4-HHE Concentration | Reference |

| C57BL/6 Mice | Aorta | Control Diet | ~1.5 pmol/mg tissue | [9] |

| C57BL/6 Mice | Aorta | Fish-oil Diet | ~3.5 pmol/mg tissue | [9] |

Experimental Protocols

Accurate and reproducible measurement of 4-HHE is crucial for its utility as a biomarker. This section details common experimental protocols for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of 4-HHE in biological samples.

Sample Preparation and Derivatization:

-

Extraction: Lipids are extracted from plasma or tissue homogenates using a solvent system such as chloroform/methanol.

-

Saponification: The lipid extract is saponified using a strong base (e.g., potassium hydroxide) to release esterified 4-HHE.

-

Derivatization: Free 4-HHE is derivatized to a more volatile and thermally stable compound. A common method involves oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the PFB-oxime-TMS-ether derivative.

-

Purification: The derivatized sample is purified using solid-phase extraction (SPE).

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 60°C, ramp to 250°C, and then to 300°C.

-

Ionization: Electron ionization (EI) or negative chemical ionization (NCI).

-

Detection: Selected ion monitoring (SIM) of characteristic ions of the 4-HHE derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is suitable for analyzing less volatile compounds without extensive derivatization.

Sample Preparation:

-

Protein Precipitation: Proteins in plasma or serum are precipitated with a cold organic solvent like acetonitrile (B52724).

-

Extraction: The supernatant containing 4-HHE is collected and may be further purified by SPE.

LC-MS/MS Analysis:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) of the transition from the precursor ion (protonated 4-HHE) to a specific product ion.

Enzyme-Linked Immunosorbent Assay (ELISA) for 4-HHE Protein Adducts

ELISA is a high-throughput method for quantifying 4-HHE protein adducts.

Protocol Outline (Indirect ELISA):

-

Coating: Microtiter plate wells are coated with the protein sample (e.g., plasma proteins).

-

Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin (BSA) in phosphate-buffered saline (PBS)).

-

Primary Antibody Incubation: A monoclonal or polyclonal antibody specific for 4-HHE-protein adducts is added to the wells.

-

Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., horseradish peroxidase (HRP)-conjugated anti-mouse IgG) is added.

-

Substrate Addition: A chromogenic or fluorogenic substrate for the enzyme is added, and the resulting signal is measured using a plate reader.

-

Quantification: The concentration of 4-HHE adducts is determined by comparison to a standard curve generated with known amounts of 4-HHE-modified protein (e.g., 4-HHE-BSA).[2]

Dot Blot for 4-HHE Protein Adducts

Dot blot is a semi-quantitative method for detecting 4-HHE protein adducts.

Protocol Outline:

-

Sample Application: Protein samples are spotted directly onto a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with an anti-4-HHE antibody.

-

Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody.

-

Detection: The signal is developed using a chemiluminescent or colorimetric substrate and visualized. The intensity of the dots provides a relative measure of the amount of 4-HHE adducts.[10][11][12][13]

Signaling Pathways and Logical Relationships

4-HHE and the Nrf2 Signaling Pathway

4-HHE, similar to its omega-6 counterpart 4-HNE, is an electrophilic molecule that can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][14] This pathway is a key cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[15][16] Electrophiles like 4-HHE can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[14][17] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their transcription.[18][19] Downstream targets of Nrf2 include enzymes involved in antioxidant defense and detoxification, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[18][20][21]

Experimental Workflow for 4-HHE Biomarker Analysis

The selection of an analytical method for 4-HHE depends on the research question, sample type, and available instrumentation. The general workflow for biomarker analysis is outlined below.

Conclusion

4-HHE is a specific and valuable biomarker for assessing the oxidation of omega-3 polyunsaturated fatty acids. Its quantification in biological samples can provide crucial insights into the role of oxidative stress in various physiological and pathological processes. The detailed methodologies and signaling pathway information presented in this guide offer a solid foundation for researchers and drug development professionals to incorporate 4-HHE analysis into their studies, ultimately contributing to a better understanding of the biological effects of omega-3 fatty acids and the development of novel therapeutic strategies.

References

- 1. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of 4-beta-hydroxycholesterol in human plasma using automated sample preparation and LC-ESI-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Physiological Levels of 4-Hydroxynonenal on Adipocyte Biology: Implications for Obesity and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. agrisera.com [agrisera.com]

- 11. Dot blot protocol | Abcam [abcam.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective disruption of NRF2-KEAP1 interaction leads to NASH resolution and reduction of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. dovepress.com [dovepress.com]

The Double-Edged Sword of Omega-3 Metabolism: A Technical Guide to the Biological Significance of 4-Hydroxy-2-Hexenal (4-HHE)

For Immediate Release

A comprehensive technical guide detailing the biological significance of 4-hydroxy-2-hexenal (4-HHE), a reactive aldehyde product of omega-3 polyunsaturated fatty acid (PUFA) peroxidation, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of 4-HHE's formation, metabolism, and multifaceted roles in cellular signaling and the pathogenesis of various diseases.

Executive Summary

4-Hydroxy-2-hexenal (4-HHE) is an α,β-unsaturated aldehyde generated from the oxidative degradation of n-3 PUFAs, such as docosahexaenoic acid (DHA).[1] While its counterpart derived from n-6 PUFAs, 4-hydroxy-2-nonenal (4-HNE), has been extensively studied, 4-HHE is emerging as a critical bioactive molecule in its own right. It exerts its biological effects primarily through the formation of covalent adducts with nucleophilic residues (cysteine, histidine, and lysine) on proteins, a process known as Michael addition. This modification can alter protein structure and function, thereby impacting a wide array of cellular processes.[2] The biological consequences of 4-HHE are concentration-dependent, ranging from the activation of adaptive antioxidant responses at low levels to the induction of apoptosis and cellular damage at higher concentrations. Its involvement has been implicated in a spectrum of human pathologies, including neurodegenerative diseases, cardiovascular conditions, and chronic kidney disease.

Formation and Metabolism of 4-HHE

4-HHE is a secondary product of lipid peroxidation, a process initiated by reactive oxygen species (ROS) attacking n-3 PUFAs within cellular membranes. This non-enzymatic process leads to the formation of lipid hydroperoxides, which then decompose to form various aldehydes, including 4-HHE.

The detoxification of 4-HHE is a critical cellular process to mitigate its potential toxicity. The primary routes of metabolism involve:

-

Glutathione (B108866) (GSH) Conjugation: Catalyzed by Glutathione S-transferases (GSTs), this is a major detoxification pathway. The resulting GSH-conjugate is more water-soluble and can be further metabolized and excreted.

-

Oxidation: Aldehyde dehydrogenases (ALDHs) can oxidize the aldehyde group of 4-HHE to a carboxylic acid, forming 4-hydroxy-2-hexenoic acid (HHA).

-

Reduction: Alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) can reduce the aldehyde group to an alcohol.

The efficiency of these detoxification pathways can significantly influence the intracellular concentration of 4-HHE and, consequently, its biological effects.

Key Signaling Pathways Modulated by 4-HHE

4-HHE is not merely a toxic byproduct but also a signaling molecule that can modulate several critical cellular pathways.

The Nrf2-Antioxidant Response Pathway

At sublethal concentrations, 4-HHE can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. 4-HHE is thought to react with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant genes, such as heme oxygenase-1 (HO-1).[3][4] For instance, in vascular endothelial cells, 5µM of 4-HHE has been shown to increase HO-1 expression through Nrf2 activation.[3]

Apoptosis Signaling

At higher concentrations, 4-HHE can induce apoptosis or programmed cell death. In endothelial cells, 4-HHE has been shown to trigger apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in cell death.[3] The activation of caspases, such as caspase-3, -8, and -9, is a central event in HNE-induced apoptosis, and it is likely that 4-HHE follows a similar mechanism.[6]

Pathophysiological Implications of 4-HHE

The accumulation of 4-HHE and its protein adducts has been observed in several disease states, highlighting its role as both a biomarker and a potential mediator of pathology.

Neurodegenerative Diseases

In Alzheimer's disease (AD), levels of both extractable and protein-bound 4-HHE are significantly elevated in vulnerable brain regions like the hippocampus.[7] The median extractable 4-HHE levels in the hippocampus of late-stage AD patients have been reported to be 24.0 pmol/mg protein, compared to 11.3 pmol/mg protein in normal controls.[7] This accumulation of 4-HHE may contribute to the neuronal cell death and synaptic dysfunction characteristic of AD.

Chronic Kidney Disease (CKD)

Patients with CKD exhibit a significant increase in plasma concentrations of 4-HHE and its protein adducts. Plasma 4-HHE concentration can be up to 4.5-fold higher in patients with late-stage CKD compared to healthy individuals. The level of 4-HHE protein adducts can show an even more dramatic 9.5-fold increase, suggesting that the accumulation of this aldehyde may contribute to the systemic oxidative stress and cardiovascular complications associated with CKD.

Quantitative Data on 4-HHE

| Parameter | Value | Context | Reference |

| Concentration in Disease | |||

| Plasma 4-HHE in CKD (Stage 4-5) | 174.6 (61.5–305.2) nmol/L | Compared to 37.3 (18.6–63.0) nmol/L in non-CKD subjects. | |

| Extractable 4-HHE in AD Brain (Hippocampus) | 24.0 pmol/mg protein | Compared to 11.3 pmol/mg protein in normal controls. | [7] |

| In Vitro Effects | |||

| Nrf2 Activation in HUVECs | 5 µM | Dose at which 4-HHE increased HO-1 expression. | [3] |

| IC50 in L6 Muscle Cells | ~15 µM (estimated) | Concentration causing 50% decrease in cell viability after 16 hours. | [8] |

| Enzymatic Kinetics (4-HNE as a proxy) | |||

| GSTA4-4 KM for HNE | 34 µM | Michaelis constant for the primary HNE-detoxifying enzyme. | [9] |

| GSTA4-4 kcat for HNE | 100 s-1 | Catalytic rate constant for the primary HNE-detoxifying enzyme. | [9] |

Experimental Protocols

General Protocol for 4-HHE Treatment of Cultured Cells

This protocol provides a general guideline for treating cultured cells with 4-HHE. Specific concentrations and incubation times should be optimized for each cell type and experimental endpoint.

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

Preparation of 4-HHE Stock Solution: Prepare a stock solution of 4-HHE in a suitable solvent such as ethanol (B145695) or DMSO. Due to its reactivity, fresh dilutions should be prepared for each experiment.

-

Treatment: Dilute the 4-HHE stock solution directly into pre-warmed cell culture medium to the desired final concentration. Remove the existing medium from the cells and replace it with the 4-HHE-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: Following incubation, cells can be harvested for downstream analysis (e.g., viability assays, Western blotting, gene expression analysis).

Detection of 4-HHE Protein Adducts by Western Blot

This protocol outlines the general steps for detecting 4-HHE-modified proteins.

-

Protein Extraction: Lyse cells treated with 4-HHE (and control cells) in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 4-HHE Michael adducts overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Quantification of 4-HHE by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of 4-HHE in biological samples.

-

Sample Preparation and Extraction: Homogenize the biological sample (e.g., tissue, plasma) and perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to isolate the lipid fraction containing 4-HHE. An internal standard (e.g., deuterated 4-HHE) should be added at the beginning of the extraction for accurate quantification.

-

Derivatization: Due to the low volatility of 4-HHE, a two-step derivatization is typically required. First, the aldehyde group is converted to an oxime using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Second, the hydroxyl group is silylated using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography: Separate the derivatized 4-HHE from other components on a capillary column (e.g., DB-5ms). A temperature gradient is used to elute the compounds.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific fragment ions of the derivatized 4-HHE and the internal standard, ensuring high sensitivity and specificity.

-

-

Quantification: Generate a standard curve using known concentrations of derivatized 4-HHE and the internal standard. Calculate the concentration of 4-HHE in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Conclusion

4-HHE is a biologically active aldehyde with a dual role in cellular physiology and pathology. Its ability to modify proteins and modulate key signaling pathways, such as the Nrf2 antioxidant response and apoptosis, underscores its importance in the context of diseases associated with oxidative stress. Further research into the specific targets and mechanisms of 4-HHE will be crucial for developing therapeutic strategies aimed at mitigating its detrimental effects while potentially harnessing its signaling capabilities. This technical guide provides a foundational resource for professionals in the fields of biomedical research and drug development to further explore the significance of this important lipid peroxidation product.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein-bound 4-hydroxy-2-hexenal as a marker of oxidized n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of endothelial apoptosis by 4-hydroxyhexenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Elevated 4-hydroxyhexenal in Alzheimer’s disease (AD) progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bertrand.care [bertrand.care]

- 9. Interactions of glutathione transferases with 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-2-Hexenal (4-HHE) and its Role in Oxidative Stress Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-HHE in Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a hallmark of numerous pathological conditions.[1][2] This process damages cellular components, including lipids, proteins, and DNA.[3][4] A critical consequence of oxidative stress is the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, which generates a variety of reactive aldehydes.[5][6][7][8]